5-(Diethoxymethyl)-2-methyl-8-(1-methylethyl)bicyclo(2.2.2)oct-2-ene
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Overview
Description
Preparation Methods
The preparation of 4-Nonylphenol involves the alkylation of phenol with nonenes, which are derived from the oligomerization of propylene. This reaction typically occurs in the presence of an acid catalyst, such as sulfuric acid or phosphoric acid, under controlled temperature and pressure conditions . Industrial production methods often involve continuous processes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
4-Nonylphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nonylphenol ethoxylates, which are used as surfactants.
Reduction: Reduction reactions can convert nonylphenol to nonylphenol ethoxylates with different degrees of ethoxylation.
Common reagents used in these reactions include ethylene oxide for ethoxylation and various acids or bases for catalyzing substitution reactions. The major products formed from these reactions are nonylphenol ethoxylates, which have significant industrial applications.
Scientific Research Applications
4-Nonylphenol has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of nonylphenol ethoxylates, which are important surfactants in various chemical processes.
Biology: Research has shown that nonylphenol can mimic estrogenic activity, making it a subject of study in endocrine disruption research.
Medicine: Its estrogenic properties have led to studies on its potential effects on human health, particularly in relation to hormone-related disorders.
Mechanism of Action
Similar compounds to 4-Nonylphenol include other alkylphenols such as octylphenol and dodecylphenol. These compounds share similar chemical structures and properties but differ in the length of their alkyl chains. The uniqueness of 4-Nonylphenol lies in its widespread use and significant industrial applications compared to its counterparts .
Comparison with Similar Compounds
- Octylphenol
- Dodecylphenol
- Nonylphenol ethoxylates
Properties
CAS No. |
84963-24-6 |
---|---|
Molecular Formula |
C17H30O2 |
Molecular Weight |
266.4 g/mol |
IUPAC Name |
5-(diethoxymethyl)-2-methyl-8-propan-2-ylbicyclo[2.2.2]oct-2-ene |
InChI |
InChI=1S/C17H30O2/c1-6-18-17(19-7-2)16-10-13-9-14(11(3)4)15(16)8-12(13)5/h8,11,13-17H,6-7,9-10H2,1-5H3 |
InChI Key |
SFEGCELBBKPZAG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C1CC2CC(C1C=C2C)C(C)C)OCC |
Origin of Product |
United States |
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